molecular formula C18H16ClN3O3 B11297085 N-(2-chlorobenzyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

N-(2-chlorobenzyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Cat. No.: B11297085
M. Wt: 357.8 g/mol
InChI Key: ZFJKWSSZRMVCGH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a benzimidazole moiety, and a dioxino ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Dioxino Ring: The dioxino ring can be introduced through a cyclization reaction involving a diol and an appropriate electrophile.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is typically introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks a chlorobenzyl halide.

    Acetylation: The final step involves acetylation of the benzimidazole nitrogen with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to benzyl derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorobenzyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The benzimidazole moiety is known for its pharmacological activity, and the presence of the chlorobenzyl group may enhance its binding affinity to certain biological targets.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzimidazole moiety could bind to DNA or proteins, while the chlorobenzyl group may enhance its lipophilicity, facilitating cell membrane penetration.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-benzimidazole: Lacks the dioxino ring, potentially altering its reactivity and biological activity.

    2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide: Lacks the chlorobenzyl group, which may affect its lipophilicity and binding affinity.

Uniqueness

N-(2-chlorobenzyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is unique due to the combination of its structural features. The presence of both the chlorobenzyl group and the dioxino ring in a single molecule provides a distinct set of chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C18H16ClN3O3/c19-13-4-2-1-3-12(13)9-20-18(23)10-22-11-21-14-7-16-17(8-15(14)22)25-6-5-24-16/h1-4,7-8,11H,5-6,9-10H2,(H,20,23)

InChI Key

ZFJKWSSZRMVCGH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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